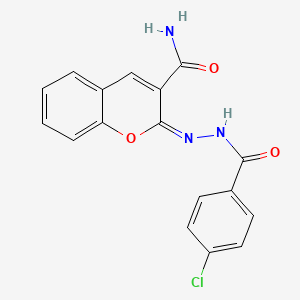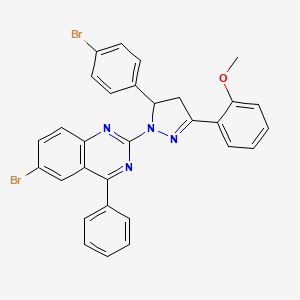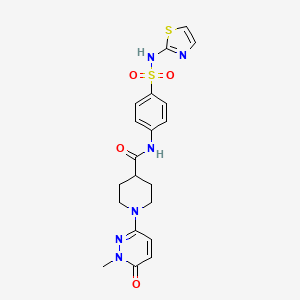![molecular formula C17H15FN2O2 B2357603 1-Benzyl-3-[(4-Fluorphenyl)amino]pyrrolidin-2,5-dion CAS No. 306275-89-8](/img/structure/B2357603.png)
1-Benzyl-3-[(4-Fluorphenyl)amino]pyrrolidin-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione” is a chemical compound with the linear formula C17H15FN2O2 . It has a molecular weight of 298.32 . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded compounds by reaction with thionyl chloride (SOCl2) .Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione” and similar compounds often involve the functionalization of the pyrrolidine ring . The design of new molecules often starts by studying the binding conformation of similar compounds, which can guide the synthesis of new compounds with different biological profiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione” include a molecular weight of 298.32 and a linear formula of C17H15FN2O2 . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, was not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
- Forscher haben das Antikrebs-Potenzial dieser Verbindung untersucht. So haben Dobrova et al. Metallkomplexe von Pyrrolidinthiosemicarbazon-Hybriden synthetisiert und ihre in-vitro-Antikrebsaktivität gegen verschiedene Krebszelllinien, darunter Lungenkrebs (A549), Ovarialkarzinom (CH1) und Darmkrebs (SW480), bewertet . Die Untersuchung seines Wirkmechanismus könnte wertvolle Erkenntnisse liefern.
- Die Entwicklung neuer Moleküle beginnt oft mit der Untersuchung bestehender Verbindungen. In diesem Zusammenhang hat 1-Benzyl-3-[(4-Fluorphenyl)amino]pyrrolidin-2,5-dion eine hervorragende Wirksamkeit gegenüber RORγt gezeigt, einem nuklearen Rezeptor, der an der Immunregulation beteiligt ist . Weitere Forschung könnte sein Potenzial als Immunmodulator erforschen.
- Während diese Verbindung eine vielversprechende Aktivität gegen RORγt zeigt, interagiert sie auch mit dem Prägnan-X-Rezeptor (PXR), der eine Rolle bei der Entgiftung und Entfernung von Fremdstoffen aus dem Körper spielt . Das Verständnis dieser dualen Interaktion ist entscheidend für die Medikamentenentwicklung.
- Sigma-Aldrich stellt diese Verbindung als Teil einer Sammlung seltener und einzigartiger Chemikalien für Forscher in der frühen Entdeckungsphase zur Verfügung . Seine Seltenheit macht es für weitere Untersuchungen interessant.
Antikrebs-Eigenschaften
RORγt-Modulation
PXR-Interaktion
Sammlung seltener und einzigartiger Chemikalien
Zukünftige Richtungen
The future directions in the research of “1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione” and similar compounds involve the design and synthesis of new pyrrolidine compounds with different biological profiles . This includes exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the studied compounds .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives and pyrrolidine-based molecules, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular functions . For instance, some pyrrolidine derivatives are known to exhibit diverse enzyme inhibitory effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
It’s worth noting that the physicochemical parameters of similar compounds, such as pyrrolidine derivatives, have been found to influence their bioavailability .
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents and the stereoisomers of the compounds .
Eigenschaften
IUPAC Name |
1-benzyl-3-(4-fluoroanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-6-8-14(9-7-13)19-15-10-16(21)20(17(15)22)11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPWHNNGZRRZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2357521.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2357522.png)

![N-(benzo[d]thiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2357524.png)





![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2357533.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2357534.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2357539.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2357541.png)
![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2357542.png)